
(2S)-2-acetamido-3-(3-phenoxyphenyl)propanoic acid
描述
(2S)-2-acetamido-3-(3-phenoxyphenyl)propanoic acid: is an organic compound that belongs to the class of amino acids It is characterized by the presence of an acetamido group, a phenoxyphenyl group, and a propanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-acetamido-3-(3-phenoxyphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-phenoxyaniline and (S)-2-bromo-3-phenylpropanoic acid.
Formation of Intermediate: The 3-phenoxyaniline undergoes acylation with acetic anhydride to form N-(3-phenoxyphenyl)acetamide.
Coupling Reaction: The N-(3-phenoxyphenyl)acetamide is then coupled with (S)-2-bromo-3-phenylpropanoic acid using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction of the acetamido group can yield the corresponding amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenoxy derivatives.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Medicine:
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and analgesic properties.
Industry:
Material Science: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (2S)-2-acetamido-3-(3-phenoxyphenyl)propanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by mimicking the natural substrate and binding to the active site, thereby blocking the enzyme’s activity. The phenoxy group can interact with hydrophobic pockets, while the acetamido group can form hydrogen bonds with amino acid residues in the enzyme’s active site.
相似化合物的比较
(2S)-2-acetamido-3-phenylpropanoic acid: Lacks the phenoxy group, which may result in different biological activity and chemical reactivity.
(2S)-2-acetamido-3-(4-phenoxyphenyl)propanoic acid: Similar structure but with the phenoxy group in a different position, potentially leading to variations in its interaction with molecular targets.
Uniqueness:
Structural Features: The presence of both the acetamido and phenoxyphenyl groups in (2S)-2-acetamido-3-(3-phenoxyphenyl)propanoic acid provides unique chemical and biological properties.
Reactivity: The specific arrangement of functional groups allows for selective reactions and interactions that are not possible with other similar compounds.
属性
IUPAC Name |
(2S)-2-acetamido-3-(3-phenoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-12(19)18-16(17(20)21)11-13-6-5-9-15(10-13)22-14-7-3-2-4-8-14/h2-10,16H,11H2,1H3,(H,18,19)(H,20,21)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGDWHDFBDCAKP-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(Pyrimidin-2-ylthio)phenyl]amine hydrochloride](/img/structure/B1396460.png)
![1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-amine hydrochloride](/img/structure/B1396461.png)
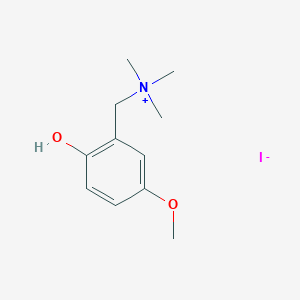
![[2-(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride](/img/structure/B1396463.png)
![2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B1396466.png)
![ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B1396468.png)
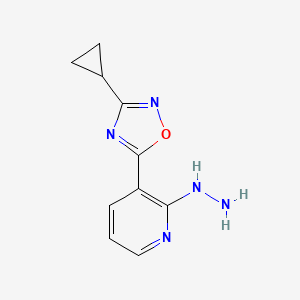

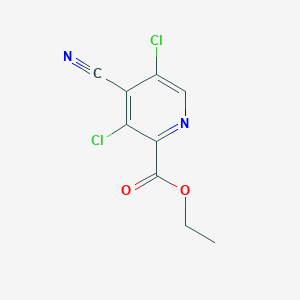
![4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B1396478.png)
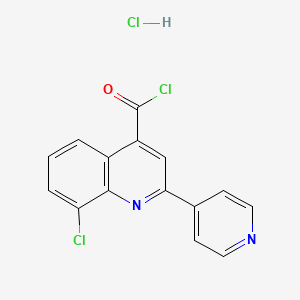
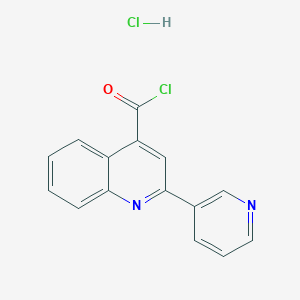
![N,2-Dimethyl-3,4-dihydro-2H-thieno[2,3-e][1,2]-thiazin-4-amine 1,1-dioxide hydrochloride](/img/structure/B1396481.png)
![Ethyl 4-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate dihydrochloride](/img/structure/B1396483.png)
